

Technical Support Center: Addressing Aqueous Solubility Issues of Pyridazine Compounds

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Compound of Interest

Compound Name: 3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-

CAS No.: 180900-85-0

Cat. No.: B069310

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Welcome to the technical support hub for researchers, scientists, and drug development professionals working with pyridazine-based compounds. This guide is designed to provide practical, in-depth solutions to the aqueous solubility challenges frequently encountered during drug discovery. Here, we move beyond simple protocols to explain the underlying physicochemical principles, helping you troubleshoot effectively and make informed decisions in your experimental design.

Part 1: Understanding the Problem - First Principles & Diagnostics

This section addresses the fundamental questions regarding pyridazine solubility and provides a framework for diagnosing issues as they arise in your experiments.

FAQ 1: My pyridazine compound keeps crashing out of my aqueous assay buffer. What are the likely causes?

This is the most common manifestation of poor aqueous solubility. The primary reasons are rooted in the compound's physicochemical properties, which favor self-association (crystallization) over interaction with water.

- **High Lipophilicity (LogP/D):** The pyridazine ring itself is less lipophilic than a phenyl ring, which is one of its advantages.[1] However, in a typical drug discovery program, the scaffold is decorated with other, often greasy, substituents to achieve potency. If the overall molecule's LogP is high (typically >3), it will prefer to stay in an organic environment (or precipitate) rather than dissolve in water.
- **Crystal Lattice Energy:** A high melting point is often an indicator of strong, stable crystal packing. For a molecule to dissolve, the energy required to break apart this crystal lattice must be overcome by the energy gained from its interaction with the solvent (solvation). If the lattice energy is too high, the compound will have poor solubility regardless of its LogP.[2]
- **pH and pKa Mismatch:** The pyridazine ring is weakly basic ($pK_a \approx 2.0$).[3][4] If the pH of your aqueous buffer is significantly above the pKa of the most basic center in your molecule, the compound will be in its neutral, less soluble form. Many biological assays are run at a physiological pH of ~7.4, which is not acidic enough to protonate the bare pyridazine ring and leverage charge for solubility.

Troubleshooting Workflow: Initial Precipitation Event

If you observe precipitation upon diluting your DMSO stock into an aqueous buffer, follow this diagnostic workflow.

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Initial troubleshooting workflow for precipitation.

FAQ 2: What is the difference between kinetic and thermodynamic solubility? Why does it matter?

This is a critical distinction. The values you measure can differ significantly, and using the wrong one can be misleading.

- Kinetic Solubility is typically measured in high-throughput screening. It involves adding a concentrated DMSO stock of your compound to an aqueous buffer and measuring the concentration at which it precipitates after a short incubation (e.g., 2 hours).[5][6] This method often overestimates solubility because the compound may not have had time to form a stable crystal lattice, remaining in a higher-energy, more soluble amorphous state or forming a supersaturated solution.[7] It is useful for rapid screening and ranking of early-stage compounds.
- Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound (as a powder) to the buffer and allowing it to equilibrate for an extended period (e.g., 24 hours or more) until the concentration of the dissolved drug in solution is constant.[5][8] This value represents the maximum stable concentration of the compound and is essential for lead optimization and formulation development.

Key Takeaway: A high kinetic solubility result might be tempting, but if the thermodynamic solubility is low, your compound will likely still present significant challenges downstream.[7] Always consider confirming the solubility of key compounds using a thermodynamic assay.

Part 2: Practical Solubilization Strategies & Protocols

This section provides detailed, question-and-answer-based guides for common solubilization techniques, tailored to the properties of pyridazine compounds.

Guide 1: pH Modification

Q: My pyridazine has a basic handle. How can I use pH to improve its solubility?

A: The Principle: You can increase the solubility of a basic compound by lowering the pH of the solvent to a point where the basic group becomes protonated (charged). The charged species is more polar and interacts more favorably with water. For a pyridazine derivative, the target for protonation could be the pyridazine ring itself or a more basic appended amine.

The Henderson-Hasselbalch equation is the guiding principle here. For a base (B), it is expressed as: $\text{pH} = \text{pK}_a + \log\left(\frac{[\text{B}]}{[\text{BH}^+]}\right)$ To have at least 90% of your compound in the

protonated, more soluble form ($[BH^+]$), the pH of the solution should be at least one unit below its pKa.

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graph TD
  A[ ] --- B[ ]
  A --- C[ ]
  B --- C
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  style B fill:#fff,stroke:#000,stroke-width:1px
  style C fill:#fff,stroke:#000,stroke-width:1px
  linkStyle 0,1,2 stroke:#000,stroke-width:1px
```

Mechanism of pH-dependent solubilization.

Experimental Protocol (Shake-Flask Method):

- **Determine pKa:** If not known, determine the pKa of your compound experimentally or using computational tools. Remember, while the parent pyridazine pKa is ~2.0, substituents can alter this significantly. 3-aminopyridazines, for example, are more basic.[\[4\]](#)
- **Prepare Buffers:** Prepare a series of buffers with pH values spanning a range around the pKa (e.g., from pH 2.0 to pH 8.0). Common buffers include citrate (pH 2-6) and phosphate (pH 6-8).
- **Add Excess Compound:** Add an excess amount of your solid pyridazine compound to a vial containing a known volume of each buffer.
- **Equilibrate:** Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
- **Separate and Quantify:** After equilibration, filter or centrifuge the samples to remove undissolved solid. Accurately dilute the clear supernatant and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).
- **Plot and Analyze:** Plot solubility versus pH to identify the pH range that provides the required solubility for your experiments.

Troubleshooting Tip: If you see your compound precipitating out of a low-pH solution over time, it may be due to the formation of a less soluble salt with the buffer components (e.g., phosphate). Re-evaluate your buffer choice or consider using a different acid (like HCl) to adjust the pH.

Guide 2: Co-solvent Systems

Q: pH modification isn't an option for my cell-based assay. How can I use co-solvents effectively?

A: The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for lipophilic compounds, thereby increasing their solubility.

Common Co-solvents for Drug Discovery:

Co-solvent	Typical Starting % (v/v)	Key Considerations
DMSO	1-5%	Excellent solubilizing power, but can be toxic to cells at >1%.
Ethanol	5-10%	Generally well-tolerated by cells, but can be volatile.
PEG 400	5-20%	Low toxicity, good for in vivo studies, can be viscous.
Propylene Glycol	5-20%	Common pharmaceutical excipient, good safety profile.

Data synthesized from multiple sources.[\[9\]](#)[\[10\]](#)

Experimental Protocol (for Assay Plate Preparation):

- **Prepare High-Concentration Stock:** Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
- **Intermediate Dilution (Optional but Recommended):** Perform an intermediate dilution of the DMSO stock into your assay medium without cells. This helps to identify the "crash point" before committing to a full experiment.
- **Final Dilution:** Add a small volume of the DMSO stock directly to the final assay medium in the well, ensuring rapid mixing (vortexing or vigorous pipetting). It is generally better to add

the stock to the buffer rather than the other way around.[11]

- Control for Solvent Effects: Ensure that all wells, including vehicle controls, contain the same final percentage of the co-solvent to account for any effects of the solvent on the assay itself.

Troubleshooting Tips:

- Precipitation on Dilution: If you see immediate precipitation, your final concentration is too high for that co-solvent percentage. Try increasing the co-solvent percentage (if your assay allows) or lowering the final compound concentration.[12]
- "Chameleonic Effect": For some pyridazines, like sulfamethoxypyridazine, solubility doesn't increase linearly with co-solvent mixtures. It can show multiple solubility peaks in different solvent mixture ratios (e.g., ethanol:water).[13] If a simple system fails, a more complex ternary system (e.g., DMSO/PEG/water) might be required.
- Sonication: If the compound is slow to dissolve even with a co-solvent, placing the reaction vessel in an ultrasonic bath for 15-30 minutes can help break up solid agglomerates and aid dissolution.[9]

Guide 3: Cyclodextrin Complexation

Q: I need a formulation for an in vivo study, and high concentrations of organic co-solvents are not ideal. Is cyclodextrin an option?

A: The Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like a lipophilic pyridazine derivative, within their cavity. This host-guest complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[14][15]

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fontsize=10];
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}
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Mechanism of cyclodextrin encapsulation.

Commonly Used Cyclodextrins:

- β -Cyclodextrin (β -CD): Limited aqueous solubility itself.
- Hydroxypropyl- β -cyclodextrin (HP- β -CD): High aqueous solubility and very common in pharmaceutical formulations due to its excellent safety profile.[\[16\]](#)
- Sulfobutylether- β -cyclodextrin (SBE- β -CD / Captisol®): High aqueous solubility, often used for parenteral formulations.

Experimental Protocol (Lyophilization Method):

This method is effective for preparing a stable, solid drug-CD complex that can be easily reconstituted.[\[17\]](#)[\[18\]](#)

- Solubilize Components Separately:
 - Dissolve the cyclodextrin (e.g., HP- β -CD) in water.
 - Dissolve your pyridazine compound in a suitable organic solvent that is miscible with water and has a high vapor pressure, such as tertiary-butyl alcohol (TBA).[\[17\]](#)
- Mix and Equilibrate: Slowly add the drug/TBA solution to the aqueous CD solution while stirring. Allow the mixture to stir for a period (e.g., 1-2 hours) to facilitate complex formation.
- Freeze-Drying (Lyophilization): Freeze the resulting solution and lyophilize it to remove the water and TBA, leaving a solid, amorphous powder of the drug-CD inclusion complex.
- Characterization: Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), which should show the disappearance of the drug's melting peak, and 2D ROESY NMR, which can provide structural information about the host-guest interaction.[\[16\]](#)
- Reconstitution: The resulting powder can be reconstituted in water or buffer to achieve a much higher concentration of the drug than would be possible with the drug alone.

Troubleshooting Tip: If you are not seeing sufficient solubility enhancement, the issue could be a poor fit between your molecule and the cyclodextrin cavity. Consider trying a different type of

cyclodextrin (e.g., switching from β -CD to γ -CD, which has a larger cavity) or a different derivative.

Guide 4: Amorphous Solid Dispersions

Q: My compound is a "brick dust" - very crystalline and poorly soluble. How can I formulate it for preclinical oral dosing?

A: The Principle: An amorphous solid dispersion (ASD) involves dispersing the drug at a molecular level within a hydrophilic polymer matrix. This process breaks the drug's stable crystal lattice, converting it into a much higher-energy, more soluble amorphous form. The polymer then acts to stabilize this amorphous state and prevent recrystallization.[3][19]

Key Technology: Hot-Melt Extrusion (HME)

HME is a solvent-free process where a physical mixture of the drug and a thermoplastic polymer is heated and mixed under high shear, forcing the drug to dissolve in the molten polymer. The resulting "extrudate" is then cooled and milled into a powder for formulation.[20][21]

Polymer Selection is Critical:

Polymer	Key Properties for HME
PVP/VA (Copovidone)	Widely used, good thermal properties, inhibits crystallization.[22][23]
HPMCAS	Good for enteric release, excellent at preventing recrystallization.[22]
Soluplus®	Good solubilizer, forms micelles upon dissolution.
PEG	Low melting point, can act as a plasticizer.[22]

Experimental Workflow:

- **Miscibility/Solubility Screening:** First, assess the miscibility of your drug in various polymers. This can be done using techniques like DSC to look for a single glass transition temperature

(Tg) for the drug-polymer mixture.

- Polymer Selection: Choose a polymer that is thermally stable at the processing temperature, has a suitable Tg (often 50-180°C), and shows evidence of interaction (e.g., hydrogen bonding) with your drug.[\[22\]](#)[\[24\]](#)
- HME Process:
 - Create a physical blend of your pyridazine compound and the selected polymer at a specific drug loading (e.g., 10-50%).
 - Feed the blend into a twin-screw hot-melt extruder.
 - Optimize the process parameters (temperature, screw speed, feed rate) to ensure the drug completely dissolves in the polymer matrix without degradation.[\[25\]](#)
- Characterization: Analyze the extrudate using Powder X-ray Diffraction (PXRD) to confirm it is amorphous (absence of sharp Bragg peaks) and DSC to measure its Tg.
- Performance Testing: Perform dissolution testing to demonstrate the enhanced solubility and dissolution rate compared to the crystalline drug.

Troubleshooting Tip: Recrystallization upon storage is the biggest risk for ASDs. This can be caused by high humidity or temperatures above the formulation's Tg. Ensure you select a polymer that strongly interacts with your drug and store the ASD under controlled conditions. Low polymer hygroscopicity is a desirable trait.[\[22\]](#)

References

- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2025). ResearchGate. [\[Link\]](#)
- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). ACS Publications. [\[Link\]](#)
- Chatziefthimiou, S. D., Yannakopoulou, K., & Mavridis, I. M. (2007). β -Cyclodextrin trimers enclosing an unusual organization of guest: The inclusion complex β -cyclodextrin/4-pyridinealdazine. CrystEngComm, 9(11), 976-979. [\[Link\]](#)

- Bustamante, P., Escalera, B., Martin, A., & Sellés, E. (1989). Predicting the Solubility of Sulfamethoxypyridazine in Individual Solvents. I: Calculating Partial Solubility Parameters. *Journal of Pharmaceutical Sciences*, 78(7), 567-73. [\[Link\]](#)
- Imidazo[1,2- b]pyridazines as inhibitors of DYRK kinases. (2024). Cardiff University. [\[Link\]](#)
- Liu, L., & Guo, Q. X. (2009). Inclusion behavior of beta-cyclodextrin with bipyridine molecules: factors governing host-guest inclusion geometries. *Organic & Biomolecular Chemistry*, 7(9), 1849-60. [\[Link\]](#)
- Wang, Z., Chen, S., & Zhang, Q. (2006). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophasic solution. *Drug Development and Industrial Pharmacy*, 32(1), 73-81. [\[Link\]](#)
- Zhang, X., et al. (2023). Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. *Journal of Pharmaceutical and Biomedical Analysis*, 235, 115668. [\[Link\]](#)
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. *Medicinal Chemistry Research*, 32(1), 1-70. [\[Link\]](#)
- Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. (2025). Crystal Pharmatech. [\[Link\]](#)
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. [\[Link\]](#)
- Chen, Y., et al. (2020). Preparation of Hot-Melt Extruded Dosage Form for Enhancing Drugs Absorption Based on Computational Simulation. *Pharmaceutics*, 12(8), 759. [\[Link\]](#)
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. *American Pharmaceutical Review*. [\[Link\]](#)
- US Patent No. US20150111838A1. (2015).
- Polymers for Solid Dispersions. (n.d.). Ashland. [\[Link\]](#)

- Bustamante, P., Escalera, B., & Martin, A. (1994). Predicting the solubility of drugs in solvent mixtures: multiple solubility maxima and the chameleonic effect. *Journal of Pharmacy and Pharmacology*, 46(8), 617-24. [\[Link\]](#)
- Solid Dispersions by Hot-Melt Extrusion. (2025). *Pharmaceutical Technology*. [\[Link\]](#)
- Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. (2022). *GSC Online Press*. [\[Link\]](#)
- Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. (2006). *ResearchGate*. [\[Link\]](#)
- Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. *Molecules*, 24(18), 3404. [\[Link\]](#)
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [\[Link\]](#)
- Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. *ScienceAsia*, 46(3), 227-235. [\[Link\]](#)
- González-Gaitano, G., & Tardajos, G. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. *Molecules*, 28(18), 6699. [\[Link\]](#)
- Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2024). *MDPI*. [\[Link\]](#)
- Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions. (n.d.). *BioDuro*. [\[Link\]](#)
- Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. *Journal of Bioprocessing & Biotechniques*, 6(12). [\[Link\]](#)
- Mechanochemical Synthesis of Host-Guest Inclusion Complexes of Cyclodextrin: A Review. (2023). *International Research and Publishing Academy*. [\[Link\]](#)

- Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019). MDPI. [\[Link\]](#)
- A One-Pot Approach to Novel Pyridazine C-Nucleosides. (2021). MDPI. [\[Link\]](#)
- Computational aqueous solubility prediction for drug-like compounds in congeneric series. (n.d.). Source not found.
- Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-8. [\[Link\]](#)
- Solubility Enhancement – Eminent Role in Poorly Soluble Drugs. (n.d.). RJPT. [\[Link\]](#)
- Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). ACS Publications. [\[Link\]](#)
- Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. (n.d.). PMC. [\[Link\]](#)
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. (2024). Semantic Scholar. [\[Link\]](#)
- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). PMC. [\[Link\]](#)
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). JOCPR. [\[Link\]](#)
- A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. (2023). IJCRT.org. [\[Link\]](#)

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Sources

- [1. knowledge.uchicago.edu \[knowledge.uchicago.edu\]](https://knowledge.uchicago.edu)
- [2. Selectivity and Physicochemical Optimization of Repurposed Pyrazolo\[1,5-b\]pyridazines for the Treatment of Human African Trypanosomiasis - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [3. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [5. enamine.net \[enamine.net\]](https://enamine.net)
- [6. labtesting.wuxiapptec.com \[labtesting.wuxiapptec.com\]](https://labtesting.wuxiapptec.com)
- [7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [8. americanpharmaceuticalreview.com \[americanpharmaceuticalreview.com\]](https://americanpharmaceuticalreview.com)
- [9. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [10. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [11. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [12. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [13. Predicting the solubility of drugs in solvent mixtures: multiple solubility maxima and the chameleonic effect - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [14. scienceasia.org \[scienceasia.org\]](https://scienceasia.org)
- [15. oatext.com \[oatext.com\]](https://oatext.com)
- [16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects \[mdpi.com\]](https://mdpi.com)
- [17. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophasic solution - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [18. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [19. pharmtech.com \[pharmtech.com\]](https://pharmtech.com)
- [20. Preparation of Hot-Melt Extruded Dosage Form for Enhancing Drugs Absorption Based on Computational Simulation - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [21. gsconlinepress.com \[gsconlinepress.com\]](https://gsconlinepress.com)
- [22. Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes - Crystal Pharmatech Co., Ltd. \[crystalpharmatech.com\]](https://crystalpharmatech.com)
- [23. ashland.com \[ashland.com\]](https://ashland.com)

- [24. Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [25. Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions-BioDuro-Global CRDMO, Rooted in Science \[bioduro.com\]](#)
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